molecular formula C16H21N3O3S B3728828 6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol

6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol

Cat. No. B3728828
M. Wt: 335.4 g/mol
InChI Key: SNDMVOXCOJXCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol is a chemical compound that belongs to the family of pyrimidines. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol varies depending on its application. In medicine, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis. In agriculture, it acts as a plant growth regulator by promoting cell division and elongation. As a pesticide, it acts by inhibiting the activity of key enzymes involved in the metabolism of pests.
Biochemical and physiological effects:
Studies have shown that 6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol can affect various biochemical and physiological processes. In medicine, it has been found to affect the expression of various genes involved in cell cycle regulation and apoptosis. It has also been found to affect the levels of various cytokines and growth factors involved in angiogenesis. In agriculture, it has been found to affect the levels of various hormones involved in plant growth and development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol is its versatility. It can be used in a wide range of applications, including medicine, agriculture, and material science. It is also relatively easy to synthesize and has good stability. However, one of the limitations of using 6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.

Future Directions

There are several future directions for the study of 6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol. In medicine, further studies are needed to determine its efficacy and safety as a potential anticancer, antiviral, and antibacterial agent. In agriculture, further studies are needed to determine its potential as a plant growth regulator and pesticide. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various materials, including metal-organic frameworks. Additionally, further studies are needed to determine the potential environmental impact of using 6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol in agriculture and other applications.

Scientific Research Applications

6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in various fields. In medicine, it has been found to possess antitumor, antiviral, and antibacterial properties. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.

properties

IUPAC Name

4-amino-2-[2-(2-butoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-3-8-21-12-6-4-5-7-13(12)22-9-10-23-16-18-14(17)11-15(20)19-16/h4-7,11H,2-3,8-10H2,1H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDMVOXCOJXCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-[2-(2-butoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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